3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one

Medicinal Chemistry Scaffold Optimization Metabolic Stability

3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 561299-72-7) is a fully saturated tricyclic pyrazino[1,2-b]indazol-1-one heterocycle (C₁₀H₁₃N₃O, MW 191.23 g/mol). It belongs to the broader class of pyrazino[1,2-b]indazole scaffolds that have been explored as privileged structures in medicinal chemistry, most notably as 5-HT₂A serotonin receptor antagonists and kinase inhibitor frameworks.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 561299-72-7
Cat. No. B1498120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one
CAS561299-72-7
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCC2=NN3CCNC(=O)C3=C2C1
InChIInChI=1S/C10H13N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-6H2,(H,11,14)
InChIKeyNXJXUHCZSOACBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 561299-72-7) – Core Scaffold Identity & Procurement Baseline


3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 561299-72-7) is a fully saturated tricyclic pyrazino[1,2-b]indazol-1-one heterocycle (C₁₀H₁₃N₃O, MW 191.23 g/mol). It belongs to the broader class of pyrazino[1,2-b]indazole scaffolds that have been explored as privileged structures in medicinal chemistry, most notably as 5-HT₂A serotonin receptor antagonists and kinase inhibitor frameworks [1]. Unlike its partially saturated 3,4-dihydro analog (CAS 1133065-96-9, C₁₀H₉N₃O, MW 187.20 g/mol), which contains a double bond in the pyrazine ring, the hexahydro variant presents a fully reduced pyrazine moiety, resulting in distinct physicochemical properties, conformational flexibility, and metabolic stability profiles .

Why 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one Cannot Be Substituted by Generic Pyrazinoindazole Analogs


Generic substitution among pyrazino[1,2-b]indazol-1-ones is not chemically or pharmacologically valid because the degree of saturation of the pyrazine ring fundamentally alters the scaffold's molecular geometry, electronic distribution, and hydrogen-bonding capacity. The hexahydro derivative possesses two additional tetrahedral sp³ centers at positions 3 and 4, eliminating the planar imine character present in the 3,4-dihydro analog [1]. This saturation increases molecular weight (191.23 vs. 187.20 g/mol) and alters the calculated logP and polar surface area, which directly impacts passive permeability, solubility, and CYP-mediated metabolic vulnerability . In the context of the dihydropyrazinoindazole series validated as selective 5-HT₂A receptor antagonists with >100-fold selectivity over other serotonin subtypes, even subtle modifications to the heterocyclic core are known to dramatically shift selectivity profiles and in vivo efficacy [1]. Therefore, the hexahydro congener cannot be treated as a drop-in replacement for dihydro or aromatic analogs in any structure–activity relationship (SAR) campaign or procurement decision without experimental validation.

Quantitative Differentiation Evidence for 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one Versus Closest Analogs


Scaffold Saturation Advantage: Fully Reduced Pyrazine Core vs. 3,4-Dihydro Analog

The target compound is a fully saturated hexahydropyrazino[1,2-b]indazol-1-one, whereas its closest structural comparator, 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9), retains one double bond in the pyrazine ring. The saturation difference translates to a molecular weight increase of 4.03 g/mol (191.23 vs. 187.20) and introduces two additional sp³-hybridized carbons . In the broader class of pyrazinoindazole 5-HT₂A antagonists described by Furlotti et al., the lead compound 28 (a 3,4-dihydro derivative) demonstrated potent 5-HT₂A antagonism with >100-fold selectivity over other serotonin subtypes and superior in vivo ocular hypotensive action versus timolol [1]. While direct head-to-head pharmacological data for the hexahydro analog versus compound 28 are not published, the established SAR indicates that pyrazine ring saturation is a critical determinant of receptor affinity and selectivity within this chemotype, making the fully saturated congener a distinct chemical entity for scaffold-hopping or metabolic soft-spot optimization campaigns.

Medicinal Chemistry Scaffold Optimization Metabolic Stability

Physicochemical Differentiation: Calculated LogP Shift Between Hexahydro and 3,4-Dihydro Congeners

The calculated partition coefficient (LogP) for 3,4,7,8,9,10-hexahydropyrazino[1,2-b]indazol-1(2H)-one is 0.8341, as reported in the supplier structural database for this compound [1]. By comparison, the 3,4-dihydro analog (CAS 1133065-96-9) has a higher calculated LogP of approximately 1.1–1.3 (estimated from structurally analogous fused indazole-lactams), consistent with the increased hydrophobicity conferred by the C=N double bond . The lower LogP of the hexahydro derivative indicates enhanced aqueous solubility and reduced non-specific protein binding potential, which are favorable attributes for CNS drug discovery programs seeking to minimize tissue accumulation while maintaining target engagement.

Drug Design Physicochemical Properties LogP

Chiral Derivatization Potential: Three Sites of Saturation Enable Enantioselective Library Synthesis

Unlike the 3,4-dihydro analog, which has only two stereogenic centers (at positions 3 and 10a if appropriately substituted), the hexahydro pyrazino[1,2-b]indazol-1-one core contains the potential for multiple stereogenic centers upon functionalization at the saturated 3, 4, 7, 8, 9, and 10 positions. Specifically, the 3- and 4-positions are sp³-hybridized and can be rendered chiral through asymmetric synthesis. In contrast, the 3,4-dihydro analog has a planar sp² hybridized C=N bond at these positions, precluding chiral induction at this locus [1]. This enables the hexahydro scaffold to serve as a chiral building block for the synthesis of enantiomerically pure compound libraries, a capability not achievable with the dihydro congener without additional synthetic steps.

Synthetic Chemistry Chiral Pool Diversity-Oriented Synthesis

Class-Level Selectivity Inference: Indazole 5-HT₂A Pharmacophore Constrains Substitution at the Pyrazine Ring

The patent literature on indazole-based 5-HT₂A receptor modulators establishes that the nature of the annelated heterocyclic ring (e.g., pyrazine, piperazine, or tetrahydropyridine) is a key determinant of receptor subtype selectivity [1]. In the Furlotti et al. series, 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivative 28 achieved >100-fold selectivity for 5-HT₂A over other serotonin subtypes (5-HT₂B, 5-HT₂C, 5-HT₁A, 5-HT₆, 5-HT₇) and demonstrated high affinity for the α₁ adrenergic receptor, contributing to its superior ocular hypotensive efficacy over timolol in vivo [2]. The fully saturated hexahydro analog, by virtue of its different ring conformation and hydrogen-bonding network, is expected to display a distinct selectivity fingerprint within the 5-HT₂ receptor family and across the broader aminergic GPCR panel, making it a valuable comparator compound for deconvoluting the contribution of pyrazine ring saturation to polypharmacology.

5-HT₂A Antagonism GPCR Selectivity Privileged Scaffold

Commercial Purity Benchmarking: High-Purity Supply Advantage for Reproducible Assay Data

3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one is commercially available at 98% purity from multiple ISO-certified suppliers, with reported specifications including HPLC-validated purity and structural identity confirmation by ¹H NMR . By comparison, the 3,4-dihydro analog (CAS 1133065-96-9) is typically supplied at 95% purity, with some sources listing it as '95%' without detailed analytical certificates . The 3% purity differential is significant for biological assay reproducibility: at 95% purity, a 10 µM nominal screening concentration may contain up to 0.5 µM of unidentified impurities that could act as confounding agonists, antagonists, or fluorescent interferents. The 98% purity specification reduces this impurity burden to ≤0.2 µM under the same conditions, decreasing the likelihood of false-positive or false-negative hit calls in primary screening campaigns.

Quality Control Reproducibility Procurement Standards

Metabolic Soft-Spot Differentiation: Absence of the C=N Bond Eliminates a Key Site for Oxidative Metabolism

The 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one scaffold contains a C=N imine bond that is a well-known metabolic soft spot susceptible to cytochrome P450-mediated oxidation and subsequent ring opening [1]. In the hexahydro analog, this imine is fully reduced to a secondary amine (position 2) and a methylene group (position 3), eliminating the imine oxidation pathway. While no direct metabolic stability comparison between the hexahydro and dihydro compounds has been published, general medicinal chemistry principles predict that removal of the imine functionality should reduce CYP3A4- and CYP2D6-mediated oxidative clearance, prolonging microsomal half-life [2]. This structural feature positions the hexahydro compound as a metabolically more resilient scaffold for lead optimization programs targeting indications where hepatic clearance limits exposure.

Drug Metabolism Cytochrome P450 Metabolic Stability

Optimal Research & Industrial Application Scenarios for 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one


Scaffold-Hopping Probe in 5-HT₂A Antagonist Lead Optimization

As established in Section 3 (Evidence Items 1 and 4), the hexahydro compound serves as a fully saturated comparator to the 3,4-dihydro lead series that produced compound 28 (>100-fold 5-HT₂A selective, superior in vivo efficacy vs. timolol) [1]. Research groups optimizing ocular antihypertensive or CNS indications can use this compound to systematically evaluate how pyrazine ring saturation impacts receptor binding affinity, functional activity, and selectivity across the serotonin and adrenergic receptor families.

Metabolic Stability Benchmarking in Cytochrome P450 Liability Assessment

As discussed in Section 3 (Evidence Item 6), the absence of the C=N imine bond in the hexahydro analog eliminates a known CYP-mediated metabolic soft spot [2]. DMPK laboratories can procure the hexahydro compound for direct head-to-head microsomal stability assays (human, rat, mouse liver microsomes) against the 3,4-dihydro analog to quantify the intrinsic clearance advantage and guide further scaffold modifications aimed at reducing hepatic extraction ratio.

Chiral Building Block for Enantioselective Library Synthesis

As detailed in Section 3 (Evidence Item 3), the fully saturated pyrazine ring of the hexahydro compound provides sp³-hybridized carbons at positions 3 and 4 that can be rendered chiral through asymmetric hydrogenation or chiral auxiliary-directed synthesis [1]. Medicinal chemistry CROs and internal discovery units can use this scaffold as a starting material for the construction of enantiomerically pure compound libraries, exploring stereochemistry-dependent SAR that is inaccessible with the planar dihydro analog.

Physicochemical Property Series: LogP-Driven CNS Penetration Optimization

Based on the cLogP differentiation established in Section 3 (Evidence Item 2), where the hexahydro compound displays a lower calculated LogP (0.83) compared to the dihydro analog (cLogP ~1.1–1.3) [1], CNS drug discovery teams can incorporate this compound into a physicochemical property series to test the relationship between pyrazine ring saturation, LogP, and brain-to-plasma ratio in rodent pharmacokinetic studies. The enhanced hydrophilicity may improve free brain fraction while maintaining target engagement at central 5-HT₂A receptors.

Quote Request

Request a Quote for 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.